![molecular formula C15H17N3O B2783325 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034513-81-8](/img/structure/B2783325.png)
4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as dibenzo[b,f][1,4]oxazepine (DBO) derivatives, has been described in several studies . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves the reaction of 2-aminophenols with alkynones .Molecular Structure Analysis
The molecular structure of similar compounds, such as metal(II) complexes with pyrimidine derivative ligand, has been characterized by physico-chemical and different spectral techniques . These complexes have square planar geometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C can prepare a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .科学的研究の応用
Antimicrobial Properties
4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: and its derivatives have been investigated for their antimicrobial potential. Studies have shown moderate to good activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Candida albicans and Saccharomyces cerevisiae . These findings suggest its potential use in developing novel antimicrobial agents.
Antioxidant Properties
The compound displays antioxidant activity, making it relevant in combating oxidative stress. It exhibits ferrous ion chelation and scavenging of free radicals, as demonstrated by 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays . Antioxidants play a crucial role in preventing cellular damage and various diseases.
Pharmaceutical Applications
Pyrimidine-based compounds, including 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine , have applications in pharmaceuticals. Their derivatives are employed as analgesics, anti-epileptics, antivirals, and anti-hypertensive agents . Researchers continue to explore their potential in drug development.
Bioactive Molecules
Pyrimidine derivatives serve as synthetic precursors for bioactive molecules. The compound’s substituted derivatives (e.g., amino, hydroxyl, fluoro) have been investigated for various pharmacological activities, including antimycobacterial effects and phosphodiesterase inhibition .
Chemical and Medicinal Applications
The synthesis of pyrimidine derivatives is essential in medicinal chemistry. Researchers have explored novel compounds containing 4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine for potential therapeutic applications . These compounds may contribute to drug discovery.
Structural and Electronic Properties
Density functional theory (DFT) calculations have been used to study the structural and electronic properties of this compound and its complexes. Understanding these properties aids in predicting behavior and interactions in various environments .
作用機序
将来の方向性
特性
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-15(17-12(2)16-11)18-7-8-19-14-6-4-3-5-13(14)10-18/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIVCMXYFOPTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


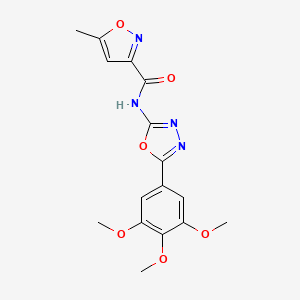

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2783248.png)
![(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2783252.png)
![4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2783255.png)
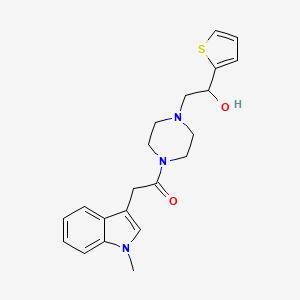
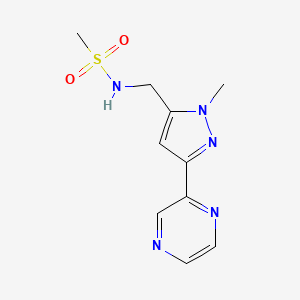
![2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783259.png)
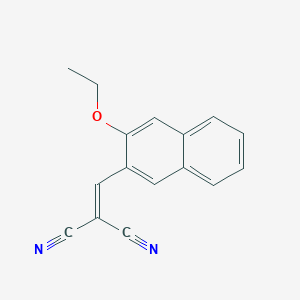
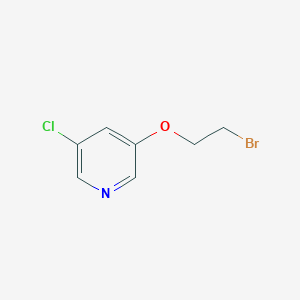
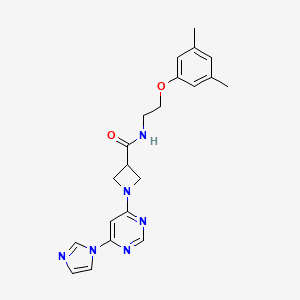

![Tert-butyl 4-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2783264.png)